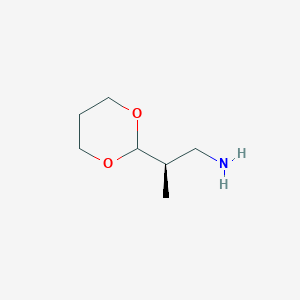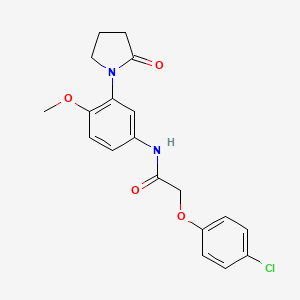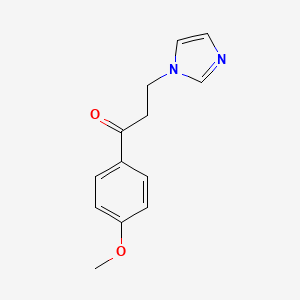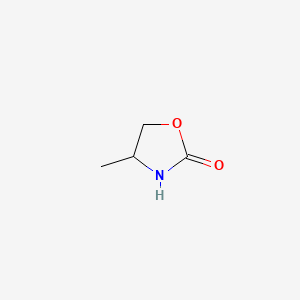![molecular formula C22H19N3O3S B2607834 3-(benzenesulfonyl)-N-[2-(1H-benzimidazol-2-yl)phenyl]propanamide CAS No. 868676-19-1](/img/structure/B2607834.png)
3-(benzenesulfonyl)-N-[2-(1H-benzimidazol-2-yl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(benzenesulfonyl)-N-[2-(1H-benzimidazol-2-yl)phenyl]propanamide, also known as BZP, is a compound that has gained significant attention in recent years due to its potential use in scientific research. This compound belongs to the class of benzimidazole derivatives and has been found to exhibit various biochemical and physiological effects. In
Scientific Research Applications
Antitumor Activity
Several studies have focused on the synthesis of benzenesulfonamide derivatives and their evaluation for antitumor activity. For instance, a series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives demonstrated remarkable activity and selectivity toward non-small cell lung cancer and melanoma cell lines, highlighting the potential of sulfonamide derivatives in cancer therapy (Sławiński & Brzozowski, 2006). Another study synthesized novel acetamide, pyrrole, pyrrolopyrimidine, and other derivatives containing a pyrazole moiety with significant antitumor activity, indicating the broad applicability of these compounds in medicinal chemistry (Alqasoumi et al., 2009).
Antimicrobial and Anti-HIV Activity
Compounds bearing the benzenesulfonamide moiety have also been synthesized and evaluated for their antimicrobial and anti-HIV activities. For example, novel benzenesulfonamides bearing a 1,3,4-oxadiazole moiety showed promising in vitro antimicrobial and anti-HIV activity (Iqbal et al., 2006). This suggests the potential of sulfonamide derivatives in developing new therapeutic agents against infectious diseases.
Carbonic Anhydrase Inhibition
Benzenesulfonamide derivatives incorporating triazole moieties have been identified as highly effective inhibitors of carbonic anhydrase, an enzyme important in various physiological processes including aqueous humor secretion in the eye. These inhibitors show potential as therapeutic agents for conditions like glaucoma (Nocentini et al., 2016).
Synthetic Applications
The structural motif of benzenesulfonamide has been utilized in the synthesis of various heterocyclic compounds and has shown great potential in the development of new synthetic methodologies. A study demonstrated the use of metalated sulfonamides in heterocyclic synthesis, showcasing the versatility of sulfonamide derivatives in organic synthesis (Familoni, 2002).
properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(1H-benzimidazol-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c26-21(14-15-29(27,28)16-8-2-1-3-9-16)23-18-11-5-4-10-17(18)22-24-19-12-6-7-13-20(19)25-22/h1-13H,14-15H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURQSPMKKWCECK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-((4-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2607757.png)


![3-Methyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B2607763.png)
![N-(2-methoxyethyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2607764.png)

![4-chloro-N-[3-(morpholin-4-yl)propyl]-3-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2607766.png)
![4-amino-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2607769.png)
![MEthyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxy-3-nitrophenyl)acetate](/img/structure/B2607772.png)
![2-chloro-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide](/img/structure/B2607773.png)